molecular formula C13H14ClN3O2 B2957816 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 865249-57-6

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No. B2957816
CAS RN: 865249-57-6
M. Wt: 279.72
InChI Key: LGWFPBWHDLVSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used to determine the positions of atoms within the molecule and the lengths and angles of the chemical bonds.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its reactivity under various conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

I have conducted a search for the scientific research applications of “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide”, also known as “N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide”. While specific information on this compound is limited, we can infer potential applications based on the general uses of oxadiazole derivatives in various fields. Below are six potential applications organized into separate sections:

Medicinal Chemistry

Oxadiazole derivatives have been explored as drug candidates for various diseases due to their diverse biological activities. They have shown potential as anticancer , anticonvulsant , and antidiabetic agents . The compound may be researched for similar medicinal applications.

Material Science

In material science, oxadiazoles serve as building blocks for new polymers with unique properties. They are particularly interesting for the development of materials for optoelectronics and renewable energy applications .

Organic Synthesis

Oxadiazoles are useful intermediates in organic synthesis. They can be employed in the synthesis of complex molecules and may have applications in creating fluorescent devices or sensors .

Optoelectronic Devices

The unique properties of oxadiazole-based polymers make them suitable for use in OLEDs (Organic Light Emitting Diodes) and solar cells. Research into these applications is ongoing .

Display Technology

1,3,4-Oxadiazole derivatives have been used in the development of display technology. They may contribute to advancements in screen displays and other related technologies .

Energetic Materials

Some oxadiazole derivatives have been studied for their energetic behavior and could be used in explosives or propellants .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWFPBWHDLVSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.